2-(Benzo[b]thiophen-2-yl)pyridine
Overview
Description
2-(Benzo[b]thiophen-2-yl)pyridine is a heterocyclic compound with the molecular formula C13H9NS. It consists of a pyridine ring fused with a benzo[b]thiophene moiety.
Mechanism of Action
Target of Action
Related compounds have shown affinity for serotoninergic 5-ht 1a receptors .
Mode of Action
It has been observed that the compound exhibits major absorption bands assigned to π–π* transitions involving the pyridine and benzo[b]thiophene moieties, as well as weak intramolecular charge-transfer (ict) transitions .
Biochemical Pathways
The compound’s photophysical properties suggest that it may influence pathways involving radiative decay based on ict .
Result of Action
The compound exhibits photoluminescence emissions under certain conditions, indicating that it may have applications in the field of photophysics . .
Action Environment
The efficiency of the compound’s radiative decay based on ICT is affected by the planarity of the aryl groups appended to the o-carborane . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors that affect these structural characteristics.
Biochemical Analysis
Biochemical Properties
2-(Benzo[b]thiophen-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules through π-π interactions and hydrogen bonding. For instance, it can bind to the active sites of enzymes, potentially inhibiting or modulating their activity. Studies have indicated that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other substrates .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been found to be relatively stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed or excreted. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can influence its bioavailability and efficacy, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridine typically involves the coupling of a pyridine derivative with a benzo[b]thiophene derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-bromopyridine with benzo[b]thiophene-2-boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is carefully optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar structure but with a phenyl group instead of a benzo[b]thiophene moiety.
2-(2-Pyridyl)benzothiophene: Another compound with a similar structure but different substitution pattern.
Uniqueness
2-(Benzo[b]thiophen-2-yl)pyridine is unique due to its fused heterocyclic structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other electronic devices .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBAUDUBWMTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467685 | |
Record name | 2-(2-Pyridyl)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38210-35-4 | |
Record name | 2-(Benzo[b]thiophen-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38210-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Pyridyl)benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Pyridyl)benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Benzo[b]thiophen-2-yl)pyridine (btp) in materials science?
A1: btp is a heterocyclic organic compound that acts as a chelating ligand, commonly employed in the synthesis of transition metal complexes. Its significance lies in its ability to form stable complexes with metals like iridium(III), which exhibit interesting photophysical properties, making them suitable for applications like organic light-emitting diodes (OLEDs) [, , , , , ].
Q2: How does the structure of btp contribute to the luminescent properties of its iridium(III) complexes?
A2: btp, with its conjugated aromatic system, facilitates efficient electron transport within the iridium(III) complex. This contributes to the complex's ability to absorb light and undergo metal-to-ligand charge transfer (MLCT) transitions, ultimately leading to luminescence [, , , , ].
Q3: What role does the ancillary ligand play in tuning the emission color of btp-based iridium(III) complexes?
A3: The ancillary ligand, alongside btp, significantly influences the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the iridium(III) complex. By modifying the ancillary ligand, for example, using pyridyl-2-carboxylic acid or acetylacetone, the emission color can be fine-tuned, as demonstrated by the red shift observed with a trifluoromethyl substituent on btp [, , ].
Q4: How do structural modifications of btp affect the photophysical properties of its iridium(III) complexes?
A4: Introducing substituents on the btp ligand can impact the emission properties. For instance, adding a trifluoromethyl group to the 5-position of the pyridyl ring in btp resulted in a red shift in the emission band due to a decreased HOMO-LUMO bandgap []. This highlights the potential for tailoring the photophysical properties by modifying the btp structure.
Q5: Can you elaborate on the impact of incorporating btp-based iridium(III) complexes into polymers?
A5: Incorporating btp-based iridium(III) complexes as side chains in polynorbornene copolymers has proven successful in developing single-emissive-layer materials for efficient electrophosphorescent devices. These copolymers exhibit high thermal stability, making them suitable for device fabrication [].
Q6: What are the advantages of using btp-based iridium(III) complexes in OLEDs compared to other materials?
A6: btp-based iridium(III) complexes offer several advantages for OLEDs, including high quantum yields, tunable emission colors by ligand modification, and good thermal stability. These properties make them promising candidates for developing efficient and color-stable OLED devices [, , , , ].
Q7: Has the interaction of btp with the iridium center been explored, and are there any unusual observations?
A7: Interestingly, research indicates that btp can bind to the iridium center not only through the expected cyclometalating carbon but also through the sulfur atom. This unusual coordination mode was observed when synthesizing oxygen-sensing chemiluminescent iridium 1,2-dioxetane complexes, where the btp ligand was modified with the Schaap's dioxetane scaffold [].
Q8: What computational methods are used to study btp-based iridium(III) complexes?
A8: Density functional theory (DFT) calculations are commonly employed to study btp-based iridium(III) complexes. These calculations help understand the electronic structure, predict the absorption and emission spectra, and elucidate the nature of the excited states involved in luminescence [, , ].
Q9: What future directions are anticipated in the research of btp-based iridium(III) complexes?
A9: Future research is likely to focus on further optimization of the photophysical properties through ligand design and understanding the relationship between structure and properties. Additionally, exploring new applications beyond OLEDs, such as in bioimaging and sensing, is an active area of interest for these versatile complexes [, , ].
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